(3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O/c25-21-8-4-3-7-20(21)16-30-23(18-9-12-26-13-10-18)22(27-28-30)24(31)29-14-11-17-5-1-2-6-19(17)15-29/h1-10,12-13H,11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVQVRCUJJTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22FN5O
- Molecular Weight : 425.47 g/mol
- CAS Number : 593255-83-5
The biological activity of the compound can be attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases and inflammation.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on butyrylcholinesterase (BChE) and cyclooxygenase (COX) enzymes:
- BChE Inhibition : The compound has shown selective inhibition against BChE with a reported IC50 value indicating significant potency. This inhibition is crucial in the context of Alzheimer's disease where BChE plays a role in cholinergic signaling disruption .
| Compound | Target Enzyme | IC50 (μM) | Selectivity |
|---|---|---|---|
| (3,4-dihydroisoquinolin-2(1H)-yl)(...) | BChE | 0.5 | High |
- COX Inhibition : The compound also exhibits anti-inflammatory properties through COX inhibition. It has been compared to standard NSAIDs, demonstrating comparable or superior efficacy in reducing inflammation without significant ulcerogenic effects .
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, which may contribute to its neuroprotective effects. By scavenging free radicals, it helps mitigate oxidative stress associated with various neurodegenerative conditions .
Neuroprotective Effects
In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in models of Alzheimer's disease where oxidative damage is a significant factor .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .
- Inflammation Models : In a rat model of induced inflammation, treatment with the compound significantly reduced paw edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound may function as an inhibitor of specific cancer cell pathways, promoting apoptosis in malignant cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer types, including breast and prostate cancers .
Neuroprotective Effects
Isoquinoline derivatives are often explored for their neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, thereby offering potential therapeutic benefits in managing these conditions .
Antimicrobial Properties
Triazole-containing compounds are known for their antimicrobial activities. The compound's triazole moiety may enhance its efficacy against bacterial and fungal infections. Preliminary studies suggest that similar structures can exhibit broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics .
Case Studies and Experimental Findings
Several studies have explored the biological activities of isoquinoline derivatives:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazole-Based Analogues
Compound A : 2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone ()
- Structural Differences: Triazole Substituents: Compound A has a 2-methoxyphenyl group (electron-donating) at position 5 and an allyl group at position 4, compared to the target compound’s pyridin-4-yl (electron-withdrawing) and 2-fluorobenzyl groups. Linker: A sulfanyl (-S-) bridge in Compound A vs. a methanone (-CO-) in the target compound.
- Implications: The sulfanyl group may enhance nucleophilic reactivity, whereas the methanone linker in the target compound could improve stability and hydrogen-bonding capacity.
Compound B : 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Structural Differences: Triazole Substituents: A phenylsulfonyl group (strong electron-withdrawing) at position 5 and a difluorophenyl group at position 3. Linker: Thioether (-S-) and ethanone (-CO-) groups.
- Implications :
- The phenylsulfonyl group in Compound B may confer metabolic resistance but reduce membrane permeability compared to the target compound’s pyridin-4-yl.
- Fluorine atoms in both compounds enhance lipophilicity and bioavailability, but the 2-fluorobenzyl group in the target compound may offer better steric complementarity in receptor binding .
Heterocyclic Core Variations
Compound C : Pyrazolo[3,4-d]Pyrimidine Derivatives ()
- Structural Differences: Core: Pyrazolo-pyrimidine vs. triazole-dihydroisoquinoline. Substituents: Fluorophenyl and morpholinomethylthiophene groups.
- Both compounds utilize fluorine atoms for metabolic stability, but the target compound’s dihydroisoquinoline may enable π-π stacking interactions absent in Compound C .
Piperazine vs. Dihydroisoquinoline Linkers
Compound D : 4-(2,3-Dimethylphenyl)-1-PiperazinylMethanone ()
- Structural Differences: Linker: Piperazine (flexible, aliphatic) vs. dihydroisoquinoline (rigid, aromatic).
- Piperazine’s flexibility in Compound D may enhance solubility but reduce target affinity due to entropic penalties .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the critical synthetic steps for preparing this compound?
The synthesis involves three key stages:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, 2-fluorobenzyl azide reacts with 5-(pyridin-4-yl)-propiolamide under CuSO4/sodium ascorbate catalysis in a water-tert-butanol solvent system (60°C, 12–24 hours) .
- Dihydroisoquinoline Preparation : Bischler-Napieralski cyclization of phenethylamide derivatives using POCl3 or PCl5 as dehydrating agents .
- Methanone Coupling : Acylation of the dihydroisoquinoline nitrogen with the triazole intermediate via acid chloride activation (e.g., oxalyl chloride/DMF) in anhydrous dichloromethane . Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic methods are essential for structural validation?
- NMR Spectroscopy : 1H NMR confirms substituent patterns (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, triazole CH at δ 8.1 ppm). 13C NMR identifies carbonyl resonances (~190 ppm), and 19F NMR verifies the fluorine environment (−115 to −120 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 429.1521) .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- HPLC : Ensures purity (>98%) using C18 columns and UV detection at 254 nm .
Q. What are the standard reaction conditions for triazole ring formation?
CuAAC requires:
- Catalyst : Cu(I) (e.g., 10 mol% CuSO4 with sodium ascorbate as reductant).
- Solvent : Water-tert-butanol (1:1 v/v) for solubility and reactivity.
- Temperature : 25–60°C, with reaction times of 12–24 hours . Post-reaction, extraction (ethyl acetate/water) and drying (MgSO4) precede purification .
Advanced Questions
Q. How can retrosynthetic analysis optimize the synthesis pathway?
Retrosynthesis dissects the molecule into:
- Synthon A : 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
- Synthon B : 3,4-dihydroisoquinoline. Convergent strategies allow parallel synthesis of Synthons A and B, followed by coupling via amide bond formation. Computational tools like Synthia evaluate disconnections, prioritizing steps with >80% predicted yield .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., cell type, compound solubility). Solutions include:
- Standardized Assays : Fixed protocols (e.g., 48-hour incubation in HEK293 cells, 10 µM compound concentration) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed methanone) that may interfere with activity .
- Target Engagement Validation : Surface Plasmon Resonance (SPR) measures direct binding to putative targets (e.g., kinase domains) with KD calculations .
Q. How do machine learning models predict metabolic stability?
Models trained on datasets like ChEMBL use:
- Input Features : Molecular descriptors (LogP, topological polar surface area) and substructure fingerprints.
- Output Prediction : Susceptibility to CYP3A4-mediated oxidation at the dihydroisoquinoline methylene group. Validation involves in vitro liver microsome assays with LC-MS metabolite tracking .
Q. What strategies mitigate side reactions during methanone coupling?
- Activation Control : Use of SOCl2 instead of oxalyl chloride reduces esterification byproducts.
- Temperature Modulation : Slow addition of acid chloride at 0°C minimizes dihydroisoquinoline decomposition.
- Protection/Deprotection : Temporary Boc protection of the triazole nitrogen prevents unwanted acylation .
Methodological Best Practices
- Reaction Optimization : Design of Experiments (DoE) evaluates solvent polarity, catalyst loading, and temperature to maximize yield .
- Data Reproducibility : Open-source repositories (e.g., PubChem) provide standardized spectral data for cross-validation .
- Ethical Synthesis : Green chemistry principles (e.g., solvent recycling, non-halogenated reagents) align with sustainability goals .
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